
1-Ethenyl-2-(phenylmethoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-2-(phenylmethoxymethyl)benzene, also known as 1-((Benzyloxy)methyl)-2-vinylbenzene, is an organic compound with the molecular formula C16H16O. It is a derivative of benzene, featuring an ethenyl group and a phenylmethoxymethyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethenyl-2-(phenylmethoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 2-vinylbenzyl chloride with benzyl alcohol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-2-(phenylmethoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group to form the corresponding alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
1-Ethenyl-2-(phenylmethoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in the study of biochemical pathways and interactions due to its structural similarity to certain biological molecules.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.
Industry: It is employed in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethenyl-2-(phenylmethoxymethyl)benzene involves its interaction with various molecular targets and pathways. The ethenyl group can participate in polymerization reactions, forming long chains or networks. The phenylmethoxymethyl group can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
1-Ethenyl-2-methylbenzene:
1-Ethenyl-4-(phenylmethoxymethyl)benzene: This isomer has the phenylmethoxymethyl group attached to the para position of the benzene ring.
Uniqueness
1-Ethenyl-2-(phenylmethoxymethyl)benzene is unique due to the presence of both the ethenyl and phenylmethoxymethyl groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
31955-56-3 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-ethenyl-2-(phenylmethoxymethyl)benzene |
InChI |
InChI=1S/C16H16O/c1-2-15-10-6-7-11-16(15)13-17-12-14-8-4-3-5-9-14/h2-11H,1,12-13H2 |
InChI Key |
SALMBLGPBZHQEW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14131854.png)
![Tetrakis[(4-aminophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14131866.png)
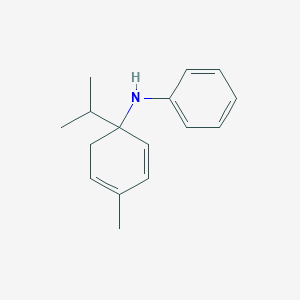
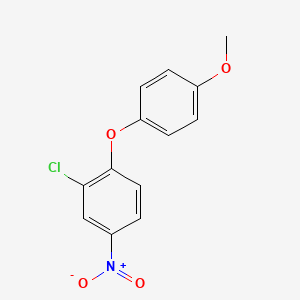
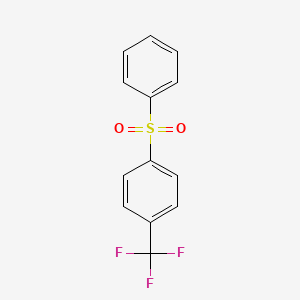
![3-[(Thiophen-3-yl)amino]phenol](/img/structure/B14131889.png)
![(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid](/img/structure/B14131895.png)
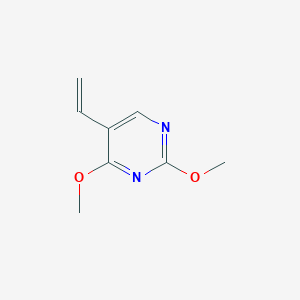
![3-(Benzo[d][1,3]dioxol-5-ylmethyl)indolin-2-one](/img/structure/B14131910.png)
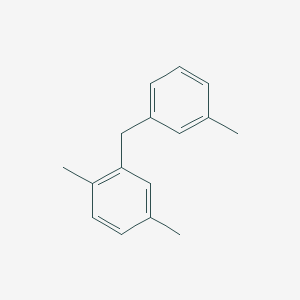
![3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide](/img/structure/B14131930.png)

![2-[3-(Difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14131942.png)

